SRPIN340 is a synthetic compound classified as a kinase inhibitor, specifically targeting the SRPK family. [] It has gained significant attention in scientific research for its ability to modulate pre-mRNA splicing by inhibiting SRPK activity. This modulation has implications for various cellular processes and disease models. [] SRPIN340 acts as a valuable tool to dissect the role of SRPKs and pre-mRNA splicing in various biological contexts, including viral infection, cancer, and ocular neovascularization. [, , ]
The molecular structure of SRPIN340 has been elucidated using X-ray crystallography when bound to its target, SRPK1. [] This structural information provides valuable insights into the binding mode of SRPIN340 within the active site of SRPK1 and can guide the development of more potent and selective SRPK inhibitors. []
Methods and Technical Details
The synthesis of SRPIN340 involves a multi-step process. The primary synthetic route includes:
Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and high-resolution mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Reactions and Technical Details
SRPIN340 primarily acts as a competitive inhibitor of serine/arginine protein kinases. The compound binds to the active site of these kinases, preventing substrate phosphorylation, which is crucial for RNA splicing. The interaction between SRPIN340 and SRPKs has been studied using fluorescence spectroscopy, revealing a dissociation constant that indicates a strong binding affinity .
In vitro studies have shown that treatment with SRPIN340 leads to altered splicing patterns in target genes associated with cancer progression, highlighting its potential as a therapeutic agent.
Process and Data
The mechanism of action for SRPIN340 involves:
Data from various studies indicate that this mechanism contributes to its antitumor effects by inducing apoptosis in cancer cells .
Scientific Uses
SRPIN340 has several promising applications:
SRPIN340 (N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide) selectively targets the ATP-binding cleft of SRPK1/2 through its trifluoromethyl phenyl and isonicotinamide moieties. Molecular docking studies reveal that the compound occupies a hydrophobic pocket adjacent to the catalytic site, with the piperidine group forming critical van der Waals interactions with Leu168 and Val167 residues in SRPK1. This binding mode confers >50-fold selectivity for SRPK1/2 over SRPK3 and other kinases (e.g., CLK1), as demonstrated in kinase profiling panels [5] [7]. The selectivity is further attributed to:
Table 1: Selectivity Profile of SRPIN340 Across Kinases
Kinase | IC₅₀ (μM) | Structural Basis of Selectivity |
---|---|---|
SRPK1 | 0.89 | Optimal hydrophobic pocket fit with Leu168/Val167 |
SRPK2 | 1.0–10 | Similar binding pocket to SRPK1 |
SRPK3 | >50 | Steric clash with gatekeeper residue |
CLK1 | >100 | Incompatible hinge region conformation |
SRPIN340 functions as a reversible ATP-competitive inhibitor, with kinetic studies showing a Kᵢ value of 0.28 μM for SRPK1. Isothermal titration calorimetry (ITC) data indicate that binding displaces ATP by inducing conformational changes in the kinase's P-loop, reducing substrate accessibility [1] [7]. Key kinetic characteristics include:
Table 2: Kinetic Parameters of SRPIN340-Mediated SRPK1 Inhibition
Parameter | Value | Method | Significance |
---|---|---|---|
Kᵢ | 0.28 μM | ITC | High binding affinity |
IC₅₀ (SRPK1) | 0.89 μM | ADP-Glo | Sub-μM potency |
ΔG | −9.8 kcal/mol | Fluorescence quenching | Spontaneous binding |
Stoichiometry | 1:1 | ITC | Single binding site |
By inhibiting SRPK1/2, SRPIN340 disrupts the phosphorylation-driven nuclear import of serine/arginine-rich splicing factors (SRSFs). In cholangiocarcinoma cells (KKU-213A line), 20 μM SRPIN340 reduces SRSF1 phosphorylation by 75%, quantified via Western blot using phospho-specific antibodies. This hypophosphorylation traps SRSF1 in the cytoplasm, as visualized by immunofluorescence showing >60% reduction in nuclear SRSF1 [3] [9]. Functional consequences include:
SRPIN340 reprograms cancer-associated splicing events by attenuating SRSF-dependent exon selection. Key transcriptomic shifts include:
Table 3: Splicing Events Modulated by SRPIN340 in Cancer Models
Gene | Pathogenic Isoform | SRPIN340-Induced Change | Functional Outcome | Experimental Model |
---|---|---|---|---|
BIN1 | +12A (anti-apoptotic) | ↓70% | Apoptosis induction | Leukemia cells [3] |
BCL-x | BCL-xL (anti-apoptotic) | ↓60%; BCL-xS ↑3.5-fold | Caspase-3 activation | Cholangiocarcinoma [3] |
VEGF-A | VEGF₁₆₅ (pro-angiogenic) | VEGF₁₆₅b/VEGF₁₆₅ ↑4.2-fold | Angiogenesis inhibition | Endothelial cells [4] |
MCL-1 | MCL-1L (anti-apoptotic) | MCL-1S ↑2.8-fold | Cytochrome C release | Cholangiocarcinoma [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7